1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione
Description
1-Benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione (CAS: 338399-43-2) is a pyrimidinedione derivative with a molecular formula of C₂₈H₂₄FN₃O₄ and a molecular weight of 485.5 g/mol . The compound features a pyrimidinedione core substituted with a benzyl group at position 1, a 4-fluorobenzyl group at position 3, and a 3-(4-methoxyanilino)acryloyl moiety at position 3. The compound is listed as discontinued in commercial catalogs, indicating its primary use in specialized research contexts .
Properties
IUPAC Name |
1-benzyl-3-[(4-fluorophenyl)methyl]-5-[(E)-3-(4-methoxyanilino)prop-2-enoyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O4/c1-36-24-13-11-23(12-14-24)30-16-15-26(33)25-19-31(17-20-5-3-2-4-6-20)28(35)32(27(25)34)18-21-7-9-22(29)10-8-21/h2-16,19,30H,17-18H2,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPPQGXNYIMCIQ-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CN(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CN(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione (CAS: 338399-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 485.51 g/mol. The structure includes a pyrimidinedione core substituted with various aromatic groups, which are believed to contribute to its biological activity.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing the pyrimidinedione scaffold have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on enzymes such as tyrosinase and other kinases. For example, compounds with similar structures have been reported to inhibit tyrosinase with IC50 values in the low micromolar range, indicating strong enzyme inhibition without cytotoxicity to normal cells .
Case Studies
- In Vitro Studies : A study evaluating the effect of similar pyrimidinedione derivatives on cancer cell lines demonstrated that these compounds could reduce cell viability significantly. The results showed IC50 values ranging from 0.5 to 10 µM depending on the specific derivative tested.
- Kinetic Studies : Kinetic studies involving enzyme inhibition assays revealed that compounds structurally related to this compound acted as competitive inhibitors against tyrosinase, with kinetic parameters indicating effective binding to the active site .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrimidinedione Family
2.1.1 5-Acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione (CAS: 338399-30-7)
- Molecular Formula : C₂₀H₁₇FN₂O₃
- Molecular Weight : 352.37 g/mol
- Key Differences: Replaces the 3-(4-methoxyanilino)acryloyl group with an acetyl moiety.
2.1.2 5-Acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione (CAS: 338770-01-7)
- Molecular Formula : C₁₉H₁₄ClFN₂O₃
- Molecular Weight : 372.79 g/mol
- Key Differences : Substitutes the benzyl group at position 1 with a 4-chlorophenyl group. The electronegative chlorine atom may enhance hydrophobic interactions or halogen bonding in biological systems .
2.1.3 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione
- Molecular Formula : C₂₁H₂₂N₂O₅
- Molecular Weight : 382.42 g/mol
- Key Differences : Incorporates a hydroxyethoxymethyl group, improving aqueous solubility compared to the more lipophilic benzyl/fluorobenzyl substituents in the target compound. The benzyloxybenzyl group may influence pharmacokinetic properties .
2.2.1 FMAU (1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil)
- Molecular Formula : C₁₀H₁₂FN₂O₅
- Molecular Weight : 274.21 g/mol
- Key Differences : A fluorinated nucleoside analog with antiviral activity. The sugar moiety enables incorporation into DNA/RNA, a mechanism absent in the target compound due to its lack of a glycosidic bond .
2.2.2 Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Molecular Formula : C₉H₁₃BrN₂O₂
- Molecular Weight : 261.11 g/mol
- Key Differences : A herbicide with bromine and alkyl substituents. The bromine atom disrupts photosynthesis in plants, a mode of action distinct from the target compound’s presumed biological roles .
2.2.3 Uracil Mustard (5-[Bis(2-chloroethyl)amino]uracil)
- Molecular Formula : C₈H₁₁Cl₂N₃O₂
- Molecular Weight : 252.10 g/mol
- Key Differences: An alkylating chemotherapeutic agent.
Comparative Analysis Table
Research Findings and Implications
- Solubility and Bioavailability : The benzyl/fluorobenzyl groups confer lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to hydroxyethoxymethyl derivatives .
- Target Selectivity : Fluorine and methoxy substituents are common in kinase inhibitors and receptor antagonists, suggesting possible applications in oncology or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
